
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms into the quinazoline ring.
Amination: Substitution of an amino group at specific positions.
Coupling Reaction: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the bromine atoms or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.
Biology and Medicine
In biology and medicine, quinazoline derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against various biological targets, including enzymes, receptors, and nucleic acids.
Industry
In industry, such compounds could be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one would depend on its interaction with biological targets. It might inhibit or activate specific enzymes, bind to receptors, or interfere with nucleic acid functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: A simpler quinazoline derivative with known biological activity.
6-Bromoquinazoline: Another brominated quinazoline with potential therapeutic applications.
2-Phenylaminoquinazoline: A compound with a similar structure but different substitution pattern.
Uniqueness
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
91539-11-6 |
|---|---|
Molecular Formula |
C14H10Br2N4O |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
3-amino-6-bromo-2-(4-bromoanilino)quinazolin-4-one |
InChI |
InChI=1S/C14H10Br2N4O/c15-8-1-4-10(5-2-8)18-14-19-12-6-3-9(16)7-11(12)13(21)20(14)17/h1-7H,17H2,(H,18,19) |
InChI Key |
DYMOCEGOHIWORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=O)N2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


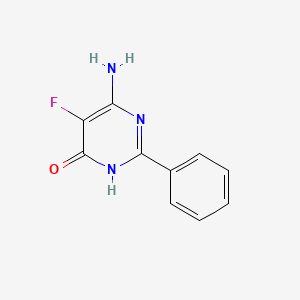
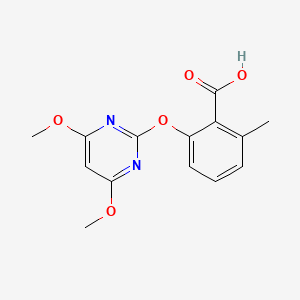
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)

![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
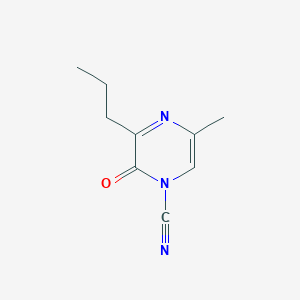
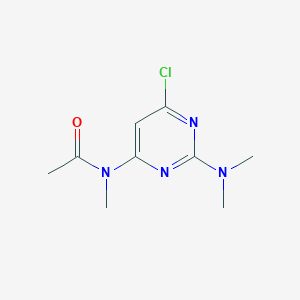
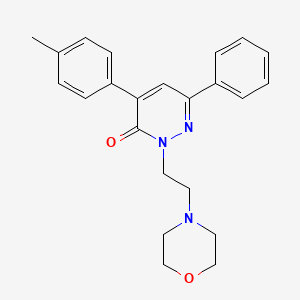


![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
